molecular formula C10H18O3S2 B14444448 Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol CAS No. 75072-33-2

Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol

Katalognummer: B14444448
CAS-Nummer: 75072-33-2
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: RQQAMKGYPRCSNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol is a complex organic compound with a unique structure that includes both acetic acid and a dithiolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol typically involves multiple steps. One common method includes the reaction of acetic acid with a precursor molecule that contains the dithiolan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound in significant quantities with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, pressures, and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.

Wissenschaftliche Forschungsanwendungen

Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism by which acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to various biological effects. The pathways involved can be complex and may include multiple steps and intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol include other dithiolan-containing molecules and acetic acid derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.

Eigenschaften

CAS-Nummer

75072-33-2

Molekularformel

C10H18O3S2

Molekulargewicht

250.4 g/mol

IUPAC-Name

acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol

InChI

InChI=1S/C8H14OS2.C2H4O2/c1-5(2)6-8(3,4)7(9)11-10-6;1-2(3)4/h7,9H,1-4H3;1H3,(H,3,4)

InChI-Schlüssel

RQQAMKGYPRCSNN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(C(SS1)O)(C)C)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.